molecular formula C14H13NO3S B12382136 DC-TEADin04

DC-TEADin04

Cat. No.: B12382136
M. Wt: 275.32 g/mol
InChI Key: BDOQYKIIBFQZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of DC-TEADin04 involves the preparation of vinylsulfonamide derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, particularly in the work by Lu et al. (2019), which describes the discovery and biological evaluation of these derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors . Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

DC-TEADin04 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DC-TEADin04 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of TEAD4 palmitoylation and related biochemical pathways.

    Biology: Employed in cellular and molecular biology research to investigate the role of TEAD4 in various biological processes.

    Industry: Limited industrial applications due to its primary use in research.

Mechanism of Action

DC-TEADin04 exerts its effects by inhibiting the palmitoylation of TEAD4, a transcription factor involved in the Hippo signaling pathway. This inhibition disrupts the normal function of TEAD4, affecting various cellular processes. The molecular targets and pathways involved include the TEAD transcription factors and the Hippo pathway .

Comparison with Similar Compounds

  • Vinylsulfonamide derivatives
  • Other TEAD palmitoylation inhibitors

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-(2-phenoxyphenyl)ethenesulfonamide

InChI

InChI=1S/C14H13NO3S/c1-2-19(16,17)15-13-10-6-7-11-14(13)18-12-8-4-3-5-9-12/h2-11,15H,1H2

InChI Key

BDOQYKIIBFQZRU-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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